6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester is a synthetic compound notable for its unique chemical structure, which combines elements of naphthoic acid and adamantyl groups. This compound is recognized for its potential applications in various scientific fields, particularly in organic chemistry and biological research. It is classified under aromatic retinoids, which are compounds that can influence biological processes by interacting with specific receptors in the body.
The compound can be identified by its Chemical Abstracts Service number 951645-46-8. It is classified as an aromatic retinoid, specifically targeting retinoic acid receptors, which are crucial for regulating gene expression and cellular differentiation. The molecular formula of this compound is C30H32O3, and it has a molecular weight of approximately 440.58 g/mol .
The synthesis of 6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester involves several key steps:
The molecular structure of 6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester features a naphthalene backbone substituted with an adamantyl group and a methoxyphenyl moiety. The structural formula can be represented as follows:
COC(=O)c1ccc2cc(ccc2c1)c3ccc(OC)c(c3)C45CC6CC(CC(C6)C4)C5
This structure contributes to the compound's stability and reactivity, making it suitable for various chemical reactions .
6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester can undergo several chemical reactions:
The mechanism of action for 6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester primarily involves its interaction with specific molecular targets within biological systems. The adamantyl group enhances the compound's binding affinity to these targets, which include nuclear receptors that regulate gene expression and metabolic pathways. This interaction modulates various cellular processes, contributing to its potential therapeutic effects .
The physical properties of 6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester include:
Chemical properties include:
Relevant data indicates that this compound exhibits stability under standard laboratory conditions but should be stored appropriately to maintain integrity .
6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: